molecular formula C36H68O3 B12649343 (R)-12-Hydroxyoleyl oleate CAS No. 36781-74-5

(R)-12-Hydroxyoleyl oleate

Cat. No.: B12649343
CAS No.: 36781-74-5
M. Wt: 548.9 g/mol
InChI Key: QSALBORXZAWWQU-FHSFBDLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-12-Hydroxyoleyl oleate is a compound derived from the hydration of oleic acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse applications in various fields, including biochemistry, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-12-Hydroxyoleyl oleate typically involves the hydration of oleic acid. This process is catalyzed by oleate hydratases, enzymes that facilitate the addition of water to the carbon-carbon double bond of oleic acid. The reaction conditions often include the presence of an FAD cofactor, which optimizes the active site structure of the enzyme .

Industrial Production Methods

Industrial production of ®-12-Hydroxyoleyl oleate can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms express oleate hydratases that convert oleic acid into ®-12-Hydroxyoleyl oleate. The process is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-12-Hydroxyoleyl oleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, ®-12-Hydroxyoleyl oleate is used as a precursor for the synthesis of various fine chemicals. It serves as an intermediate in multi-step synthesis processes, enabling the production of complex molecules with high specificity .

Biology

In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is used to investigate the effects of hydroxy fatty acids on cell membranes and metabolic processes .

Medicine

Its unique structure allows it to interact with biological membranes, facilitating the transport of therapeutic agents .

Industry

Industrially, this compound is utilized in the production of surfactants and lubricants. Its hydroxy group enhances the properties of these products, making them more effective in their respective applications .

Mechanism of Action

®-12-Hydroxyoleyl oleate exerts its effects through various molecular mechanisms. It interacts with cell membranes, altering their fluidity and permeability. This interaction can influence cellular signaling pathways, including those involving protein kinases and phosphatases. The compound’s hydroxyl group plays a crucial role in these interactions, enabling it to form hydrogen bonds with membrane proteins and lipids .

Comparison with Similar Compounds

Similar Compounds

    ®-10-Hydroxystearic acid: Another hydroxy fatty acid derived from oleic acid.

    ®-13-Hydroxyoctadecenoic acid: A hydroxy fatty acid with a similar structure but different hydroxyl group position.

Uniqueness

®-12-Hydroxyoleyl oleate is unique due to its specific hydroxyl group position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .

Properties

CAS No.

36781-74-5

Molecular Formula

C36H68O3

Molecular Weight

548.9 g/mol

IUPAC Name

[(Z,12R)-12-hydroxyoctadec-9-enyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C36H68O3/c1-3-5-7-9-10-11-12-13-14-15-16-19-22-25-29-33-36(38)39-34-30-26-23-20-17-18-21-24-28-32-35(37)31-27-8-6-4-2/h13-14,24,28,35,37H,3-12,15-23,25-27,29-34H2,1-2H3/b14-13-,28-24-/t35-/m1/s1

InChI Key

QSALBORXZAWWQU-FHSFBDLLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC/C=C\C[C@@H](CCCCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCC=CCC(CCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.